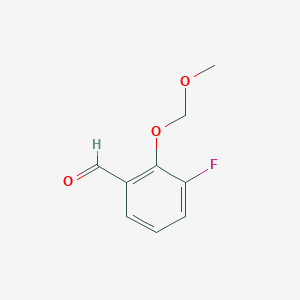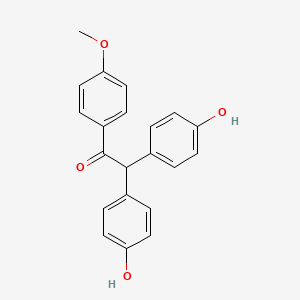![molecular formula C6H5BrN2S B13437026 5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)
5-Bromo-2-methylthieno[2,3-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methylthieno[2,3-c]pyrazole is a heterocyclic compound that features a thieno[2,3-c]pyrazole core with a bromine atom at the 5-position and a methyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylthieno[2,3-c]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-3-methylthiophene with hydrazine derivatives under specific conditions to form the thieno[2,3-c]pyrazole ring system. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-methylthieno[2,3-c]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Cycloaddition Reactions: The thieno[2,3-c]pyrazole core can participate in cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thieno[2,3-c]pyrazole derivatives, while cycloaddition reactions can produce fused ring systems with enhanced properties .
Aplicaciones Científicas De Investigación
5-Bromo-2-methylthieno[2,3-c]pyrazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing heterocycles.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-methylthieno[2,3-c]pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Bromo-2-methylthieno[2,3-c]pyrazole include:
2-Methylthieno[2,3-c]pyrazole: Lacks the bromine atom at the 5-position.
5-Bromo-2-phenylthieno[2,3-c]pyrazole: Features a phenyl group instead of a methyl group at the 2-position.
5-Bromo-2-methylthieno[3,2-c]pyrazole: Has a different arrangement of the thieno and pyrazole rings.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties.
Propiedades
Fórmula molecular |
C6H5BrN2S |
|---|---|
Peso molecular |
217.09 g/mol |
Nombre IUPAC |
5-bromo-2-methylthieno[2,3-c]pyrazole |
InChI |
InChI=1S/C6H5BrN2S/c1-9-3-4-2-5(7)10-6(4)8-9/h2-3H,1H3 |
Clave InChI |
LQROLNFGQNIWKK-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2C=C(SC2=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


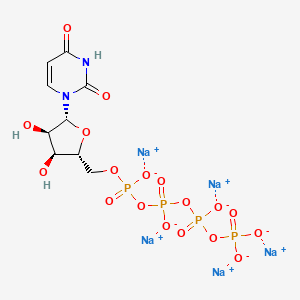
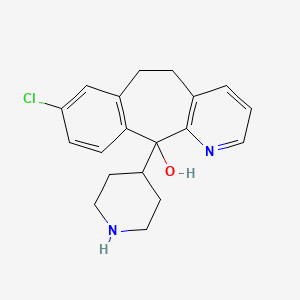

![1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone](/img/structure/B13436972.png)
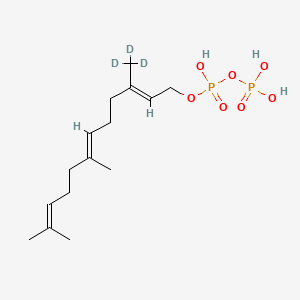



![N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid](/img/structure/B13437009.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al](/img/structure/B13437011.png)
